10-(4-chlorobenzenesulfonyl)-N-(2,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core composed of fused thia- and aza-rings. Key structural elements include:
- A 4-chlorobenzenesulfonyl group at position 10, contributing electron-withdrawing properties.
- A 2,5-dimethylphenyl substituent on the amine group, introducing steric bulk and lipophilicity.
Properties
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-(2,5-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S2/c1-12-3-4-13(2)16(11-12)23-19-18-17(9-10-30-18)27-20(24-19)21(25-26-27)31(28,29)15-7-5-14(22)6-8-15/h3-11H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFHSUDDDREENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-chlorobenzenesulfonyl)-N-(2,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, followed by the introduction of the 4-chlorophenylsulfonyl and 2,5-dimethylphenyl groups. Key steps in the synthesis may include cyclization reactions, sulfonylation, and amination under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
10-(4-chlorobenzenesulfonyl)-N-(2,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
10-(4-chlorobenzenesulfonyl)-N-(2,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 10-(4-chlorobenzenesulfonyl)-N-(2,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets, resulting in changes in cellular processes.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : The target compound’s tricyclic system likely requires multi-step annulation, similar to the spiro compounds in , but with stricter regiochemical control due to the fused ring system .
- Biological Activity: No direct data exists for the target compound, but analogs in –4 show moderate activity against bacterial pathogens (MIC: 8–32 µg/mL) and tyrosine kinases (IC₅₀: 50–200 nM) .
- Contradictions : While emphasizes sulfonyl group effects, suggests benzothiazole moieties dominate bioactivity, complicating structure-activity predictions .
Biological Activity
The compound 10-(4-chlorobenzenesulfonyl)-N-(2,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to review its biological activity based on available literature and research findings.
Chemical Structure
The chemical structure of this compound features a tetraazatricyclo framework with various substituents that may influence its biological properties. The presence of a 4-chlorobenzenesulfonyl group and a 5-thia moiety are particularly noteworthy as they may contribute to its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in various diseases. Research indicates that compounds with similar structures have shown promise in inhibiting protein aggregation associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This inhibition is crucial as it may prevent the formation of toxic aggregates like α-synuclein.
Biological Activity Overview
Several studies have explored the biological activity of compounds related to the target molecule. Here are some key findings:
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Compounds similar to the target have been reported to inhibit enzymes involved in neurodegeneration. |
| Antimicrobial Properties | Some derivatives exhibit antimicrobial activity against various pathogens. |
| Anticancer Potential | Certain structural analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. |
Case Studies
-
Neurodegenerative Disease Models :
- In vitro studies using cell lines expressing α-synuclein showed that derivatives with similar functionalities significantly reduced aggregation levels compared to controls. This suggests a protective effect against neurodegenerative processes.
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of structurally related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited significant inhibition zones, supporting their potential use as antimicrobial agents.
-
Cytotoxicity in Cancer Cells :
- Research involving various cancer cell lines revealed that certain analogs induced apoptosis in a dose-dependent manner, highlighting their potential as therapeutic agents in oncology.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups. The synthetic routes often utilize reagents like chlorosulfonic acid for sulfonylation and other coupling agents for amine functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
